molecular formula C10H11BrO2 B1336462 2-(3-Bromophenyl)-1,3-dioxane CAS No. 67437-93-8

2-(3-Bromophenyl)-1,3-dioxane

Cat. No. B1336462
CAS RN: 67437-93-8
M. Wt: 243.1 g/mol
InChI Key: JEMRRZJFAXMRKE-UHFFFAOYSA-N
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Description

The compound "2-(3-Bromophenyl)-1,3-dioxane" is not directly studied in the provided papers; however, related compounds with structural similarities have been investigated. These studies provide insights into the behavior of brominated dioxane derivatives and their conformational dynamics, which can be extrapolated to understand the characteristics of "2-(3-Bromophenyl)-1,3-dioxane" .

Synthesis Analysis

The synthesis of brominated dioxane derivatives typically involves the reaction of bromomethyl groups with various precursors. For instance, 2-aryloxy-5,5'-bis(bromomethyl)-1,3,2-dioxaphosphorinane 2-oxides were synthesized by reacting 2,2'-bis(bromomethyl)-1,3-propanediol with arylphosphorodichloridates in the presence of triethylamine . Although the exact synthesis of "2-(3-Bromophenyl)-1,3-dioxane" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of brominated dioxane derivatives has been extensively studied using NMR spectroscopy and X-ray diffraction. These compounds typically adopt a chair conformation, with substituents like phenyl groups occupying equatorial or axial positions depending on their electronic nature . The conformational preference is influenced by the anomeric effect, where electron-withdrawing groups tend to be axial, while electron-donating groups are equatorial .

Chemical Reactions Analysis

Brominated dioxane derivatives can undergo various chemical reactions, including dimerization and ring contraction, as seen in the bromide ion-catalyzed dimerization of 3,3-diphenyl-6-oxa-3-silabicyclo[3.1.0]hexane . The kinetics and pathways of these reactions are often determined by the electronic nature of the substituents and the conformational stability of the dioxane ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated dioxane derivatives are closely related to their molecular structure. The presence of bromine atoms imparts certain reactivity patterns, such as the ability to participate in radical reactions or act as leaving groups in nucleophilic substitutions . The conformational analysis reveals the free energy landscape of these molecules and the barriers to conformational interconversion . Additionally, the presence of substituents can influence the emission properties and chromic effects, as seen in related compounds .

Scientific Research Applications

Molecular Structure and Conformational Analysis

  • Acoustical Study in Dioxane-Water Mixtures : The acoustical properties of related compounds, such as substituted hydroxy-1,3-propandione, in dioxane-water mixtures have been studied. These studies involve measurements like ultrasonic velocity and density, providing insights into solute-solvent and solute-solute interactions (Thakur, Mahajan, & Narwade, 2007).

  • Conformational Analysis of Derivatives : The conformational behavior of various derivatives of 1,3-dioxane, such as 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane and its similar compounds, has been extensively analyzed using NMR, X-ray diffraction, and computer simulations (Khazhiev et al., 2018). These studies offer valuable data on molecular conformations, which are crucial for understanding the chemical behavior and reactivity of such compounds.

  • Interaction and Bonding in Crystals : The molecular structure, bonding, and interaction of compounds like N-(4-Bromophenyl)-2,6-dimethyl-1,3-dioxan-4-amine have been elucidated using crystallography and computational methods. Such studies highlight the arrangement of molecules in crystals and the nature of intermolecular forces (Fatima et al., 2013).

Chemical Synthesis and Reactions

  • Stereochemistry of Chiral Brominated Derivatives : Research on the stereochemistry of chiral brominated 1,3-dioxane derivatives using NMR methods has been conducted. These studies reveal structural details like anancomeric structures and diastereotopicity, providing insights into the spatial arrangement of atoms in these molecules (Socaci et al., 2000).

  • Synthesis for Liquid Crystal Applications : Certain derivatives of 1,3-dioxane, like 5-alkyl-2-(4-cyanophenyl)-1,3-dioxanes, have been synthesized for use in liquid crystals. This indicates the potential application of these compounds in the field of display technology and other areas where liquid crystals are utilized (Liu Qian-feng, 2002).

  • Copper-Catalyzed Intramolecular Coupling : Studies on copper-catalyzed intramolecular coupling of aryl bromides with 1,3-dicarbonyls, resulting in compounds like substituted 4H-1-benzopyrans, highlight the synthetic potential of 1,3-dioxane derivatives in organic synthesis (Fang & Li, 2006).

properties

IUPAC Name

2-(3-bromophenyl)-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMRRZJFAXMRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435718
Record name 2-(3-bromophenyl)-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-1,3-dioxane

CAS RN

67437-93-8
Record name 2-(3-bromophenyl)-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-bromobenzaldehyde (1, 18.5 g, 100 mmol), propane-1,3-diol (9.1 g, 120 mmol) and p-toluenesufonic acid monohydrate (0.1 g, 0.5 mmol) in toluene (200 mL) was refluxed with azeotropical removal of water using a Dean-Stark water separator for 15.5 h. The reaction mixture was cooled to room temperature, washed with 5% potassium carbonate solution (100 mL) and water (2×100 mL), dried over sodium sulfate and filtered. The filtrate was concentrated to afford the title compound (24.8 g, 100%): 1H NMR (500 MHz, CDCl3) δ 7.66 (t, J=1.8 Hz, 1H), 7.46 (ddd, J=7.9, 2.0, 1.1 Hz, 1H), 7.40 (br d, J=7.9 Hz, 1H), 7.23 (t, J=7.9 Hz, 1H), 5.46 (s, 1H), 4.28-4.25 (m, 2H), 4.00-3.95 (m, 2H), 2.26-2.17 (m, 1H), 1.47-1.43 (m, 1H); ESI MS m/z 243, 245 [M+H]+.
Quantity
18.5 g
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reactant
Reaction Step One
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9.1 g
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reactant
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200 mL
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0.1 g
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Yield
100%

Synthesis routes and methods II

Procedure details

A mixture containing 3-bromobenzaldehyde (135; 18.5 g, 100 mmol), propane-1,3-diol (9.1 g, 120 mmol) and TsOH (0.1 g) in toluene (200 mL) was stirred under reflux in a Dean-Stark water separator for 18 h. Upon cooling to room temperature, the mixture was washed with 5% aqueous Na2CO3 (200 mL), dried (Na2SO4) and concentrated under reduced pressure to afford essentially quantitative yield of crude 2-(3-bromophenyl)-1,3-dioxane 136 as a yellow oil (25 g).
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
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solvent
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0.1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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